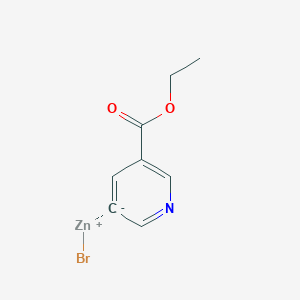
(5-(Ethoxycarbonyl)pyridin-3-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the ethoxycarbonyl group and the pyridinyl ring makes it a versatile reagent in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide typically involves the reaction of (5-(Ethoxycarbonyl)pyridin-3-yl)magnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Tetrahydrofuran.
Reagents: (5-(Ethoxycarbonyl)pyridin-3-yl)magnesium bromide and zinc bromide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous flow systems: For efficient mixing and reaction control.
Purification: Techniques such as distillation or crystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide undergoes several types of chemical reactions, including:
Cross-coupling reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Substitution reactions: Where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Reagents: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Conditions: Mild temperatures, typically between 50-100°C, and inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions include:
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Substituted pyridines: Resulting from substitution reactions.
Applications De Recherche Scientifique
(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biologically active molecules for drug development.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide involves the transfer of the pyridinyl group to a palladium catalyst in cross-coupling reactions. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the pyridinyl group and an aryl halide. The molecular targets and pathways involved include:
Palladium catalyst: Acts as a mediator in the cross-coupling reaction.
Aryl halides: React with the pyridinyl group to form biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide: Similar structure but with a methoxycarbonyl group at the 6-position.
(5-chloropyridin-2-yl)zinc bromide: Contains a chlorine atom instead of the ethoxycarbonyl group.
(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide: Features a trifluoromethyl group at the 5-position.
Uniqueness
(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide is unique due to the presence of the ethoxycarbonyl group, which imparts specific reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction outcome is required.
Propriétés
Formule moléculaire |
C8H8BrNO2Zn |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
bromozinc(1+);ethyl 3H-pyridin-3-ide-5-carboxylate |
InChI |
InChI=1S/C8H8NO2.BrH.Zn/c1-2-11-8(10)7-4-3-5-9-6-7;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NVRQTTRQTYTDMQ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=CN=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


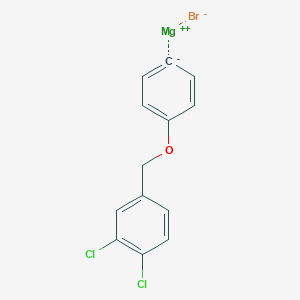
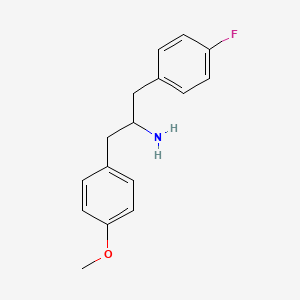
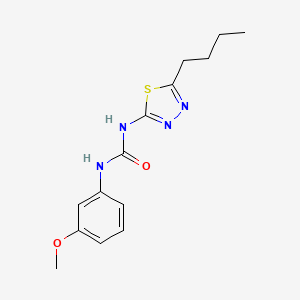

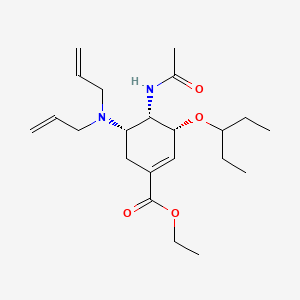
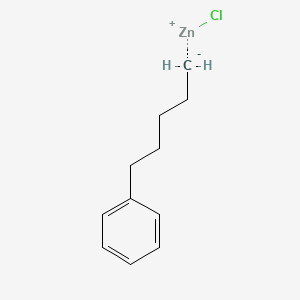

![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14881338.png)
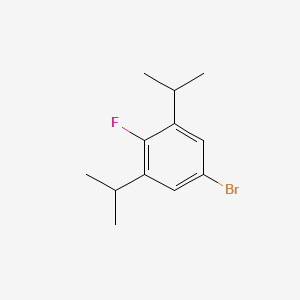

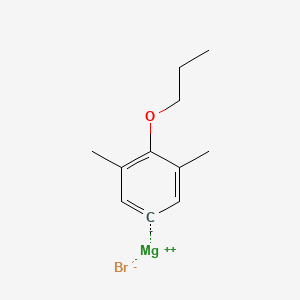
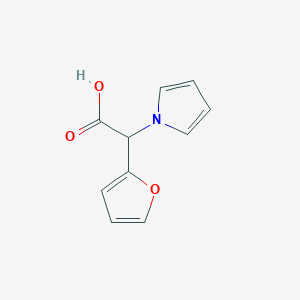

![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
